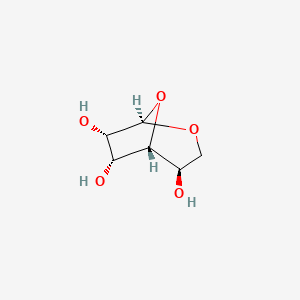

1,6-Anhydro-beta-D-mannofuranose

Description

Contextualization within Anhydrosugar Research

The field of anhydrosugar research is dominated by 1,6-anhydro-β-D-hexopyranoses, with levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) being the most prominent member due to its abundance as a pyrolysis product of cellulose (B213188). drughunter.comcaymanchem.com Other notable examples include the galactose and mannose-derived pyranoses. researchgate.net These compounds are valued as versatile building blocks in the synthesis of oligosaccharides, polysaccharides, and other natural products. researchgate.net

1,6-Anhydro-beta-D-mannofuranose, while less common than its pyranose counterpart (1,6-anhydro-β-D-mannopyranose), holds a unique position. Its formation and stability are influenced by the reaction conditions during the dehydration of D-mannose. Research has demonstrated that microwave-assisted heating of D-mannose derivatives can selectively produce either the furanose or pyranose anhydro form. Specifically, the microwave-assisted demethanolization of methyl-α-D-mannofuranoside in dry sulfolane (B150427) at 220°C yields 1,6-anhydro-β-D-mannofuranose as the major product with a high degree of selectivity over the pyranose form. nih.gov This selective synthesis is crucial for accessing this specific isomer for further investigation and application.

Significance as a Bicyclic Monosaccharide Derivative in Academic Investigations

The significance of this compound in academic research stems from its rigid bicyclic structure. This conformational locking provides several advantages in synthetic chemistry:

Stereochemical Control: The fixed conformation allows for predictable stereochemical outcomes in chemical transformations, making it a valuable chiral building block for the synthesis of complex molecules.

Protection Strategy: The 1,6-anhydro bridge effectively protects the anomeric center and the C-6 hydroxyl group, simplifying multi-step synthetic sequences by reducing the need for protecting group manipulations. researchgate.net

Unique Reactivity: The strained ring system can influence the reactivity of the remaining free hydroxyl groups, enabling selective functionalization.

These features make 1,6-anhydro-β-D-mannofuranose and related anhydrosugars powerful tools for the synthesis of a wide range of compounds, from modified monosaccharides to complex glycoconjugates. Their use as monomers in polymerization reactions allows for the creation of stereoregular polysaccharides with defined structures. researchgate.net

Emerging Research Trajectories and Multidisciplinary Relevance

The applications of this compound are expanding beyond traditional carbohydrate chemistry into multidisciplinary fields.

One of the most notable emerging applications is in atmospheric chemistry . Like its pyranose isomer, mannosan, 1,6-anhydro-β-D-mannofuranose can serve as a molecular tracer for biomass burning. caymanchem.com The pyrolysis of hemicellulose in biomass can lead to the formation of these anhydrosugars, and their detection in atmospheric aerosols can help identify and quantify the contribution of wood combustion to air pollution.

In the realm of polymer chemistry , anhydrosugars are being explored as renewable monomers for the synthesis of novel polysaccharides. The ring-opening polymerization of 1,6-anhydro sugars can lead to the formation of hyperbranched polysaccharides with unique properties and potential applications in materials science and biomedicine. researchgate.net

Furthermore, the unique structure of 1,6-anhydro-sugars makes them interesting scaffolds for the development of new medicinal compounds . By modifying the hydroxyl groups, chemists can create derivatives with potential biological activities, such as enzyme inhibitors or mimics of complex carbohydrates involved in biological recognition processes. ontosight.ai

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₀O₅ |

| Molecular Weight | 162.14 g/mol |

| CAS Number | 31880-33-8 |

| IUPAC Name | (1R,4R,5R,6R,7S)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol |

| Appearance | Data not widely available, likely a white solid |

| Solubility | Data not widely available |

Data sourced from PubChem nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,5R,6R,7S)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNYBVOAJFHCRG-VFUOTHLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(C(O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H]([C@@H]([C@H](O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1,6 Anhydro Beta D Mannofuranose

Catalytic Dehydration and Demethanolization Strategies

The formation of the anhydro bridge in sugars can be achieved through dehydration of the free sugar or by eliminating an alcohol from a glycoside. These strategies have been refined using modern techniques to enhance selectivity for the desired furanose structure over the more common pyranose form.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and selective production of anhydrosugars. researchgate.net This technique allows for efficient energy transfer and precise temperature control, significantly reducing reaction times compared to conventional heating. researchgate.netnih.gov Research has demonstrated that the microwave-assisted heating of D-mannose derivatives can selectively yield either 1,6-anhydro-β-D-mannofuranose (AMF) or its pyranose isomer, 1,6-anhydro-β-D-mannopyranose (AMP). researchgate.net

A key study investigated the demethanolization of methyl-α-D-mannofuranoside (MαMF) and methyl-α-D-mannopyranoside (MαMP) via a 3-minute microwave irradiation protocol at temperatures ranging from 120 to 280°C. nih.gov The results showed a high degree of selectivity that was dependent on the starting material. When methyl-α-D-mannofuranoside (MαMF) was used, 1,6-anhydro-β-D-mannofuranose (AMF) was the major product. researchgate.netnih.gov Conversely, starting with methyl-α-D-mannopyranoside (MαMP) predominantly yielded the pyranose form. researchgate.netnih.gov This highlights the ability of microwave heating to preserve the ring structure of the starting glycoside during the intramolecular cyclization.

| Starting Material | Solvent | Temperature | Product Ratio (AMF:AMP) | Reference |

| Methyl-α-D-mannofuranoside (MαMF) | Dry Sulfolane (B150427) | 220°C | 97:3 | researchgate.net, nih.gov |

| Methyl-α-D-mannopyranoside (MαMP) | Ordinary Sulfolane | 240°C | 4:96 | researchgate.net, nih.gov |

The choice of solvent and the presence or absence of a catalyst are critical factors that dictate the outcome of anhydrosugar synthesis. In the context of microwave-assisted methods, these reactions can proceed efficiently without any catalyst. nih.gov The selectivity between the furanose and pyranose products is significantly influenced by the solvent system. researchgate.net

For instance, the reaction of methyl-α-D-mannofuranoside (MαMF) in dry sulfolane at 220°C gives a remarkable 97:3 selectivity in favor of 1,6-anhydro-β-D-mannofuranose (AMF). researchgate.netnih.gov In contrast, when methyl-α-D-mannopyranoside (MαMP) is heated in "ordinary" sulfolane (containing trace amounts of water) at a higher temperature of 240°C, the selectivity is inverted, yielding a 4:96 ratio favoring the pyranose product, AMP. researchgate.netnih.gov This demonstrates that even small amounts of water can alter the reaction pathway, likely by influencing the equilibrium between the furanose and pyranose forms of the sugar. The optimization of these reactions, therefore, hinges on careful control of solvent purity and the selection of the appropriate starting isomer to guide the reaction toward the desired stereochemical outcome. researchgate.net

Intramolecular Cyclization and Substitution Pathways

Traditional synthetic routes to 1,6-anhydrosugars often rely on intramolecular cyclization, a process that can be mediated by either acid or base catalysis. These methods involve the formation of a new ether linkage between the anomeric carbon (C-1) and the hydroxyl group at C-6.

Acid-catalyzed cyclization is a fundamental method for producing 1,6-anhydrosugars. The general mechanism involves the protonation of a hydroxyl group, typically the anomeric hydroxyl, to form a good leaving group (water). This facilitates the formation of an intermediate oxocarbenium ion. Subsequent intramolecular nucleophilic attack by the C-6 hydroxyl group on the anomeric carbon completes the cyclization to form the bicyclic 1,6-anhydro structure. nih.gov

While this approach is common, controlling the ring size to selectively form the furanose isomer can be challenging, as the pyranose form is often thermodynamically more stable. Treatment of fully protected sugar precursors with Lewis acids has been noted as a pathway to anhydro derivatives. researchgate.net However, the 1,6-anhydro ring system is susceptible to hydrolysis under acidic conditions, which can lead to the reformation of the free hexose, representing a competing reverse reaction. researchgate.net

Base-mediated routes offer an alternative pathway, often involving an intramolecular substitution reaction. This strategy typically requires the pre-functionalization of the sugar to introduce a good leaving group at the anomeric position. A common approach involves the synthesis of a phenyl glycoside or a similar derivative.

A related strategy for forming 1,6-anhydro rings involves reacting the sugar (such as D-glucose or D-mannose) with a sulfonyl halide, like p-toluenesulfonyl chloride, in the presence of a base such as pyridine (B92270). google.com This step selectively installs a sulfonate ester, an excellent leaving group, at a specific position. Subsequent treatment with a strong base, like sodium hydroxide (B78521), promotes an intramolecular Williamson ether synthesis. google.com The C-6 alkoxide, formed by deprotonation of the hydroxyl group by the base, acts as the nucleophile, displacing the leaving group at C-1 to forge the 1,6-anhydro bridge. google.com Yield optimization in these routes depends on the efficiency of the initial functionalization and the conditions of the base-induced cyclization, which must favor the intramolecular reaction over intermolecular side reactions.

Comparative Analysis of Synthetic Efficiency and Stereochemical Control

The various methodologies for synthesizing 1,6-Anhydro-beta-D-mannofuranose each present distinct advantages and disadvantages regarding efficiency, cost, and control over the final product's stereochemistry.

| Synthetic Method | Key Features | Advantages | Disadvantages | Stereochemical Control | Reference |

| Microwave-Assisted Demethanolization | Rapid, catalyst-free heating of methyl mannofuranoside. | High selectivity for the furanose product (up to 97%), very short reaction times (minutes). | Requires specific starting isomer (methyl-α-D-mannofuranoside) and dry solvent for high furanose selectivity. | Excellent; the stereochemistry of the starting material is retained, leading selectively to the β-anomer. | researchgate.net, nih.gov |

| Acid-Catalyzed Cyclization | Intramolecular dehydration of the free sugar or a derivative. | Uses simple reagents. | Often favors the more stable pyranose isomer; risk of product hydrolysis under reaction conditions. | Generally lower for the furanose isomer unless specific directing groups are used. | researchgate.net, researchgate.net |

| Base-Mediated Cyclization | Intramolecular SN2 reaction after installing a leaving group. | Can be high-yielding. | Requires a multi-step process (activation and then cyclization), use of reagents like sulfonyl chlorides. | Good; the SN2 reaction proceeds with inversion of configuration at the anomeric center, which can be exploited for stereocontrol. | google.com |

Advances in Scalable Laboratory Synthesis and Purification Protocols

The efficient and scalable synthesis of this compound, a valuable intermediate in carbohydrate chemistry, has been a subject of significant research. Advances in synthetic methodologies have focused on improving yields, selectivity, and scalability, moving from traditional multi-step procedures to more direct and efficient approaches.

One of the notable advancements in the synthesis of this compound is the application of microwave-assisted heating. nih.gov This technique offers a rapid and selective method for the dehydration of D-mannose derivatives. nih.govresearchgate.net Specifically, the microwave-assisted demethanolization of methyl-α-D-mannofuranoside in dry sulfolane at 220°C for a short duration of 3 minutes has been shown to produce this compound as the major product with high selectivity. nih.govresearchgate.net This method stands out for its efficiency and high yield, providing a significant improvement over conventional heating methods. researchgate.net

Another promising approach for scalable synthesis involves the direct conversion of unprotected sugars. The use of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) as a dehydrative condensing agent allows for the direct synthesis of 1,6-anhydro sugars from the corresponding unprotected glycopyranoses in aqueous media under mild conditions. researchgate.net This method avoids the need for extensive protecting group manipulations, which often complicates large-scale syntheses. google.comacs.org While the direct application to D-mannose for the furanose anhydro sugar is a specific area of interest, the general principle of using such dehydrative agents presents a pathway for more streamlined and scalable production. researchgate.net

The table below summarizes key findings from a notable scalable synthesis method for this compound.

Table 1: Scalable Laboratory Synthesis of this compound

| Starting Material | Reagent/Catalyst | Solvent | Conditions | Product Ratio (AMF:AMP) | Reference |

|---|---|---|---|---|---|

| Methyl-α-D-mannofuranoside | None | Dry Sulfolane | Microwave, 220°C, 3 min | 97:3 | nih.govresearchgate.net |

| D-Mannose | 2-chloro-1,3-dimethylimidazolinium chloride (DMC) | Aqueous media | Mild conditions | Not specified for furanose isomer | researchgate.net |

***AMF:** this compound; AMP: 1,6-anhydro-beta-D-mannopyranose*

Purification of this compound from the reaction mixture is crucial to obtain a high-purity product. Chromatographic techniques are the most effective methods for separating the desired furanose isomer from other anhydro sugars, such as the pyranose form (1,6-anhydro-beta-D-mannopyranose), and other byproducts. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of closely related sugar isomers. sigmaaldrich.com For compounds like this compound, hydrophilic interaction chromatography (HILIC) is a particularly suitable mode of HPLC. sigmaaldrich.com HILIC columns, especially those with aminopropyl-bonded silica (B1680970) or polymeric polyamine phases, can effectively separate highly polar analytes like anhydro sugars. sigmaaldrich.com The separation mechanism relies on the partitioning of the analyte between a polar stationary phase and a less polar mobile phase, typically a mixture of acetonitrile (B52724) and water. sigmaaldrich.com

For larger scale laboratory purifications, column chromatography is a widely used and effective method. nih.gov Anion-exchange chromatography, particularly high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), is a highly sensitive and selective method for the separation and quantification of carbohydrates, including anhydro sugars. nih.gov This technique separates carbohydrates based on their acidity, with the elution order being dependent on the pKa of the sugar hydroxyl groups. nih.gov Additionally, gel filtration chromatography, using resins like Sephadex, can be employed to separate compounds based on their molecular size, which can be effective in removing impurities of significantly different molecular weights. nih.gov

The selection of the appropriate purification protocol depends on the scale of the synthesis and the required purity of the final product. A combination of different chromatographic techniques may be necessary to achieve the desired level of purity for subsequent applications.

Elucidation of Chemical Reactivity and Derivatization Patterns of 1,6 Anhydro Beta D Mannofuranose

Regioselective Functionalization of Hydroxyl Groups

The spatial arrangement of the hydroxyl groups on the rigid 2,8-dioxabicyclo[3.2.1]octane skeleton of 1,6-anhydro-beta-D-mannofuranose allows for selective chemical modifications. researchgate.net The ability to functionalize these hydroxyls regioselectively is paramount for the synthesis of complex carbohydrates and glycoconjugates.

The protection of diol systems as cyclic acetals, such as dioxolanes, is a cornerstone of carbohydrate chemistry, enabling the differentiation of hydroxyl groups for subsequent reactions. In a reaction analogous to that of its pyranose counterpart, the hydroxyl groups of this compound can be selectively protected. The treatment of the parent compound with an appropriate dimethyl acetal, for instance, benzaldehyde (B42025) dimethyl acetal, in the presence of an acid catalyst like camphorsulfonic acid, would lead to the formation of a five-membered dioxolane ring.

This protection strategy is crucial for achieving orthogonal control, where one protecting group can be removed under specific conditions without affecting others. The selection of the acetalizing reagent allows for the introduction of protecting groups with varying stabilities, which can be strategically cleaved later in a synthetic sequence.

Table 1: Illustrative Reagents for Dioxolane Acetal Formation

| Reagent | Acid Catalyst | Protected Diol |

| Benzaldehyde dimethyl acetal | Camphorsulfonic acid (CSA) | 2,3-O-Benzylidene |

| Acetone | Zinc Chloride (ZnCl₂) | 2,3-O-Isopropylidene |

| 2,2-Dimethoxypropane | p-Toluenesulfonic acid (p-TsOH) | 2,3-O-Isopropylidene |

Note: This table represents common reagents for diol protection in carbohydrate chemistry; specific application and yields for this compound require experimental validation.

Esterification, particularly acetylation, of the free hydroxyl groups of this compound is a fundamental transformation. Acetylation serves not only as a protection strategy but also influences the solubility and reactivity of the molecule. helsinki.fi The direct acetylation of the hydroxyl groups can be achieved using standard reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or 1-methylimidazole (B24206) (NMI). helsinki.fi

The regioselectivity of these reactions is influenced by the relative reactivity of the hydroxyl groups. In many unprotected carbohydrates, the primary hydroxyl group (if available) is the most reactive. nih.gov However, the constrained bicyclic system of the anhydro sugar dictates a unique reactivity profile for the secondary hydroxyls at C2, C3, and C5. Comprehensive studies would involve varying reaction conditions (reagents, stoichiometry, temperature) to selectively functionalize these positions and to synthesize mono-, di-, or tri-O-acetylated derivatives, which are valuable intermediates for further synthesis.

Table 2: General Conditions for Acetylation/Esterification

| Reagent | Catalyst/Base | Expected Product |

| Acetic Anhydride | Pyridine | Per-O-acetylated derivative |

| Acetic Anhydride | 1-Methylimidazole (NMI) | Per-O-acetylated derivative |

| Benzoyl Chloride | Pyridine | Per-O-benzoylated derivative |

| Pivaloyl Chloride | Pyridine | Per-O-pivaloylated derivative |

Glycosyl Donor Behavior in Complex Oligosaccharide Synthesis

The strained anhydro ring system makes this compound a potential glycosyl donor. Cleavage of the anhydro bridge under acidic conditions can generate a reactive oxocarbenium ion, which can then be trapped by a glycosyl acceptor to form a new glycosidic bond.

While direct glycosylation using the anhydro sugar itself is possible, derivatization into more conventional glycosyl donors like thioglycosides is a common strategy. The reaction of per-O-acetylated or per-O-benzylated 1,6-anhydro sugars with a thiol (e.g., thiophenol or cyclohexanethiol) in the presence of a Lewis acid promoter leads to the formation of a thioglycoside. This transformation involves the opening of the anhydro bridge and the installation of a thioalkyl or thioaryl group at the anomeric center.

These resulting thioglycosides are stable yet can be readily activated as glycosyl donors in the presence of a thiophilic promoter (e.g., N-iodosuccinimide/triflic acid). The stereochemical outcome (anomeric selectivity) of the subsequent glycosylation reaction is influenced by several factors, including the nature of the protecting groups, the solvent, the promoter, and the reactivity of the glycosyl acceptor.

The 1,6-anhydro bridge plays a critical mechanistic role in glycosylation reactions. Its presence locks the furanose ring into a rigid conformation, which pre-organizes the molecule for certain reaction pathways. When the anhydro sugar is used as a glycosyl donor, the reaction proceeds through the cleavage of the C1-O6 bond.

The acid-catalyzed activation of the anhydro bridge leads to the formation of a transient oxocarbenium ion intermediate. The inherent strain of the bicyclic system facilitates this ring-opening. The stereoelectronics of this intermediate, influenced by the remaining ring structure, play a significant role in dictating the facial selectivity of the incoming nucleophile (the glycosyl acceptor). This conformational rigidity can lead to higher stereoselectivity in the formation of the new glycosidic bond compared to glycosylations with more flexible, non-bridged furanosyl donors.

Investigation of Dimerization and Intermolecular Association

Research has shown that this compound has a propensity to form stable dimers. This intermolecular association can occur through the formation of a 1,6':6,1'-dianhydro derivative, effectively linking two monosaccharide units together. This dimerization is a notable characteristic that can influence its purification, storage, and reactivity in solution. The formation of these dimers is a competing pathway in reactions intended for monomeric functionalization and must be considered during synthetic planning. The stability of these dimers underscores the unique chemical properties imparted by the anhydro structure.

Advanced Polymerization Studies and Hyperbranched Polysaccharide Architectures from 1,6 Anhydro Beta D Mannofuranose

Ring-Opening Polymerization Mechanisms and Kinetics

The polymerization of 1,6-anhydro-beta-D-mannofuranose proceeds primarily through a ring-opening mechanism, which allows for the formation of intricate, highly branched polymer architectures.

This compound can be classified as a latent cyclic AB₄-type monomer. This classification is analogous to its pyranose counterpart, 1,6-anhydro-β-d-mannopyranose, which is also treated as an AB₄ monomer in polymerization studies. acs.orgresearchgate.net The "A" represents the polymerizable anhydro group, while the four hydroxyl groups ("B₄") act as potential branching sites.

The polymerization is typically a thermally induced cationic ring-opening polymerization. acs.orgacs.org This process is initiated by a cationic catalyst, often in a solvent like dry propylene (B89431) carbonate. acs.orgacs.org The mechanism involves the opening of the anhydro ring, followed by propagation and branching reactions as the hydroxyl groups of other monomer units or polymer chains attack the propagating cationic center. This multibranching reaction proceeds without gelation, yielding soluble hyperbranched polysaccharides. acs.orgresearchgate.net The polymerization of related 1,6-anhydro-d-hexofuranoses, including the mannofuranose variant, has been successfully carried out to produce hyperbranched polysaccharides. acs.org

The choice of initiator and reaction conditions plays a critical role in controlling the polymerization process and the characteristics of the final polymer. For the closely related 1,6-anhydro-β-d-mannopyranose, thermally induced cationic polymerization has been effectively initiated using 2-butenyltetramethylenesulfonium hexafluoroantimonate in propylene carbonate. acs.orgresearchgate.net This system allows for the synthesis of water-soluble hyperbranched polysaccharides with controlled molecular weights and narrow polydispersities. acs.orgresearchgate.net

Generally, in cationic polymerizations, initiator systems like diaryliodonium salts (Ar₂I⁺MXn⁻) with complex metal halide anions (e.g., PF₆⁻, SbF₆⁻) are known to be effective photoinitiators. researchgate.net Other systems, such as those using AgPF₆ in the presence of free radical sources, can also induce cationic polymerization. researchgate.net The reaction conditions, such as monomer and initiator concentration, temperature, and solvent polarity, collectively influence the polymerization rate, the molecular weight of the resulting polymer, and the degree of branching. For instance, solution polymerization in propylene carbonate has been shown to be an effective method for producing these hyperbranched structures. acs.orgresearchgate.net The selection of a suitable initiator system is crucial for achieving a living polymerization character, which is evidenced by narrow molecular weight distributions and the ability to perform chain extension experiments. nih.gov

Synthesis and Characterization of Hyperbranched Polysaccharides

The polymerization of this compound and its analogs results in hyperbranched polysaccharides with unique structural features.

The molecular weight of hyperbranched polysaccharides derived from 1,6-anhydro-d-hexofuranoses, including this compound, has been analyzed using various techniques. acs.org Studies on the resulting polymer from this compound (poly(2)) show a significant discrepancy between molecular weight values obtained from different methods. acs.org

Weight-average molecular weights (Mw) measured by multi-angle laser light scattering (MALLS) are often significantly higher than those measured by size exclusion chromatography (SEC) with polystyrene standards. acs.orgacs.org For instance, the Mw for poly(this compound) was determined to be 5.84 x 10⁴ g·mol⁻¹ by MALLS, while SEC analysis suggested a much lower value. acs.org This difference arises because the compact, spherical structure of hyperbranched polymers has a smaller hydrodynamic volume compared to linear polymers of the same mass, causing them to elute later in SEC and leading to an underestimation of their molecular weight. acs.org

The table below summarizes the polymerization results for 1,6-anhydro-d-hexofuranoses, including the mannofuranose derivative (2).

| Monomer | Yield (%) | Mw (MALLS) (x 10⁴ g·mol⁻¹) | Mw/Mn (SEC) | Degree of Branching (DB) |

| 1,6-anhydro-β-d-glucofuranose (1) | 89 | 1.02 | 2.14 | 0.40 |

| 1,6-anhydro-β-d-mannofuranose (2) | 91 | 5.84 | 1.72 | 0.46 |

| 1,6-anhydro-α-d-galactofuranose (3) | 93 | 1.93 | 1.83 | 0.44 |

Data sourced from Biomacromolecules, 2011. acs.org

The structure of these hyperbranched polysaccharides is complex, containing a high proportion of terminal units and a variety of linkage types. The degree of branching (DB) is a key parameter used to characterize these polymers. For the polysaccharide derived from this compound, the DB was determined to be 0.46. acs.org A similar study on the pyranose analog reported DB values in the range of 0.38 to 0.44. acs.org

These high DB values confirm a densely branched, dendritic-like architecture. Structural analysis reveals that the polymers are composed of various repeating units. For example, the polymer from 1,6-anhydro-β-d-mannopyranose consists of 19 different kinds of d-mannopyranosyl and d-mannofuranosyl repeating units, with both α- and β-linkages. acs.org The resulting polysaccharides from 1,6-anhydro-d-hexofuranoses contain a high proportion of terminal units (31–43 mol %), with a significant fraction of these being d-hexofuranosyl units (20–44 mol %). acs.org This structural heterogeneity, with numerous non-reducing saccharide units on the surface, is a defining characteristic of these hyperbranched polymers. acs.orgacs.org

Rheological and Solution Properties of Polymeric Derivatives

The unique hyperbranched architecture of these polysaccharides directly influences their behavior in solution.

The solution properties of these polymers are markedly different from those of linear polysaccharides. They exhibit very low intrinsic viscosities ([η]). acs.orgacs.org For the series of hyperbranched polysaccharides from 1,6-anhydro-d-hexofuranoses, intrinsic viscosities were in the low range of 4.9 to 7.4 mL·g⁻¹. acs.org The polymer from the mannose pyranose analog also showed very low intrinsic viscosities, between 0.032 and 0.047 dL·g⁻¹. acs.org

This low viscosity is attributed to the compact, spherical, and non-entangling nature of the hyperbranched molecules in solution. acs.org The exponent (α) in the Mark-Houwink-Sakurada equation ([η] = KMα), which relates intrinsic viscosity to molecular weight, is less than 0.5 (specifically, 0.20 to 0.33 for the furanose-derived series), further confirming a spherical or globular conformation in solution. acs.org Furthermore, aqueous solutions of these polysaccharides exhibit Newtonian flow behavior, where the shear viscosity is independent of the shear rate. acs.org This rheological characteristic is typical for solutions of rigid, spherical particles and contrasts with the shear-thinning behavior often seen with high-molecular-weight linear polymers. mdpi.com

Conformational Analysis and Stereochemical Investigations of 1,6 Anhydro Beta D Mannofuranose

Rigidity of the Bicyclic Ring Structure and Preferred Conformations

The formation of an anhydro bridge between the C1 and C6 positions of the mannose sugar results in a rigid 6,8-dioxabicyclo[3.2.1]octane framework. This bicyclic system significantly restricts the conformational flexibility typically observed in monosaccharides. Unlike its more flexible parent monosaccharide, D-mannose, the furanose ring in 1,6-anhydro-beta-D-mannofuranose is locked into a specific conformation. This rigidity is a key factor influencing its stability under various chemical and thermal conditions.

The preferred conformations of the furanose ring within this bicyclic structure are a subject of detailed conformational analysis. The five-membered furanose ring can, in principle, adopt several envelope (E) and twist (T) conformations. However, the constraints imposed by the 1,6-anhydro bridge limit these possibilities. The specific arrangement of the hydroxyl groups on the furanose ring further influences the conformational preference through intramolecular interactions.

| Property | Value |

| IUPAC Name | (1R,4R,5R,6R,7S)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol |

| Molecular Formula | C₆H₁₀O₅ |

| Molecular Weight | 162.14 g/mol |

| CAS Number | 31880-33-8 |

This table summarizes key identifiers for this compound.

Intermolecular Hydrogen Bonding Networks and Their Impact on Properties

The three hydroxyl groups on the furanose ring of this compound are pivotal in forming extensive intermolecular hydrogen bonding networks in the solid state and in solution. The specific stereochemistry of these hydroxyl groups dictates the geometry and strength of these hydrogen bonds. These networks significantly influence the physical properties of the compound, such as its melting point, solubility, and crystalline structure.

In the crystalline form, these hydrogen bonds create a well-defined three-dimensional lattice. The strength and arrangement of this network can be compared to that of its pyranose counterpart, 1,6-anhydro-beta-D-mannopyranose. It has been noted that the gluco configuration in related anhydro sugars, like levoglucosan (B13493), can lead to stronger hydrogen-bonded networks compared to the manno configuration, which in turn affects properties like the glass transition temperature.

Stereoelectronic Effects Governing Reactivity and Stability

Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and reactivity, play a crucial role in the chemistry of this compound. The anomeric effect, a well-known stereoelectronic effect in carbohydrate chemistry, is a key determinant of the stability and reactivity of the glycosidic bond. In this bicyclic system, the fixed orientation of the anomeric carbon and the ring oxygen influences the distribution of electron density and, consequently, the molecule's susceptibility to chemical reactions.

The relative orientation of the hydroxyl groups and the C-O bonds of the furanose ring also gives rise to other stereoelectronic interactions, such as the gauche effect. These interactions can influence the preferred conformations and the reactivity of the individual hydroxyl groups towards various reagents. For instance, the accessibility of a particular hydroxyl group for a chemical reaction can be enhanced or diminished by the stereoelectronic environment created by its neighboring groups. Computational studies on related systems have highlighted the importance of these effects in determining the relative stabilities of different conformations and their proton affinities. nih.gov

Theoretical and Computational Modeling of Conformational Dynamics

To gain deeper insights into the conformational landscape of this compound, theoretical and computational methods are employed. Quantum mechanical calculations, such as density functional theory (DFT) and ab initio methods, can be used to determine the relative energies of different possible conformations and to map the potential energy surface of the molecule. frontiersin.org

These computational approaches allow for the investigation of the molecule's dynamic behavior, including the vibrational frequencies and the barriers to conformational changes, however minor they may be in such a rigid system. Molecular dynamics (MD) simulations can further provide a picture of how the molecule behaves in solution, taking into account the interactions with solvent molecules and the dynamic nature of the intermolecular hydrogen bonding network. While specific computational studies focusing solely on this compound are not extensively detailed in the provided search results, the methodologies applied to similar furanoside and anhydro-sugar systems are directly applicable. frontiersin.orgresearchgate.net These studies often reveal that a combination of high-level theory and consideration of solvent effects is necessary to accurately model the conformational preferences. frontiersin.org

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 1,6 Anhydro Beta D Mannofuranose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of 1,6-Anhydro-beta-D-mannofuranose in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise determination of proton (¹H) and carbon (¹³C) chemical shifts, as well as their connectivities through covalent bonds.

The ¹H NMR spectrum of a carbohydrate provides initial information on the number and environment of its protons. For this compound, the anomeric proton typically resonates in a specific region of the spectrum. However, due to significant signal overlap in the non-anomeric region of the ¹H NMR spectrum of carbohydrates, 2D NMR techniques are indispensable for a complete and unambiguous assignment. wikipedia.org

Correlation SpectroscopY (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in a COSY spectrum identify protons that are coupled to each other, typically those on adjacent carbons. This allows for the tracing of the proton network throughout the furanose ring system.

Heteronuclear Single Quantum Coherence (HSQC) , often used interchangeably with Heteronuclear Multiple Quantum Coherence (HMQC), is a heteronuclear correlation experiment that maps the correlation between a proton and the carbon to which it is directly attached. sdsu.edu This provides a direct link between the ¹H and ¹³C spectra, enabling the assignment of carbon resonances based on their attached, and often more easily assigned, protons.

A representative, though not exhaustive, table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below. Actual values can vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~5.4 | C-1: ~100-104 |

| H-2 | ~4.0-4.3 | C-2: ~70-75 |

| H-3 | ~4.0-4.3 | C-3: ~70-75 |

| H-4 | ~4.0-4.3 | C-4: ~70-75 |

| H-5 | ~4.5-4.8 | C-5: ~75-80 |

| H-6a | ~3.7-3.9 | C-6: ~65-70 |

| H-6b | ~3.7-3.9 |

Note: This table is illustrative. Specific assignments require detailed analysis of 2D NMR data.

The one-bond coupling constant between the anomeric carbon (C-1) and its attached proton (H-1), denoted as ¹J_C1,H1, provides critical information about the anomeric configuration (α or β). unimo.it Generally, for pyranose sugars, a ¹J_C1,H1 value of approximately 170 Hz is indicative of an equatorial proton (α-anomer), while a value around 160 Hz suggests an axial proton (β-anomer). unimo.it While the specific values for furanose systems can differ, the principle remains a valuable tool for stereochemical assignment. For this compound, the measured ¹J_C1,H1 value would be compared to established values for related furanose structures to confirm the β-configuration of the anomeric center.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of this compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of the elemental composition. nih.gov For this compound (C₆H₁₀O₅), the expected monoisotopic mass is 162.0528 g/mol . nih.gov HRMS can confirm this value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecular ion can be analyzed. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragments. The analysis of these fragment ions can provide further structural information, corroborating the connectivities determined by NMR.

| Property | Value |

| Molecular Formula | C₆H₁₀O₅ nih.gov |

| Molecular Weight | 162.14 g/mol nih.gov |

| Monoisotopic Mass | 162.05282342 Da nih.gov |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. For this compound, the FTIR spectrum would be dominated by absorptions corresponding to the O-H and C-O stretching vibrations of the hydroxyl groups and the ether linkages of the furanose ring and the anhydro bridge. The C-H stretching and bending vibrations would also be present. While FTIR is generally less powerful than NMR for detailed structural elucidation of complex stereoisomers, it is a rapid and valuable tool for confirming the presence of key functional groups and for quality control purposes. The broadness of the O-H stretching band can also provide information about hydrogen bonding within the crystal lattice or in solution.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretching (hydroxyl groups) | 3200 - 3600 (broad) |

| C-H Stretching (alkane) | 2850 - 3000 |

| C-O Stretching (ethers and alcohols) | 1000 - 1300 |

Dielectric Spectroscopy for Probing Molecular Dynamics and Relaxation Behavior

Dielectric spectroscopy is a powerful technique for studying the molecular dynamics and relaxation processes in condensed matter by measuring the dielectric properties of a material as a function of frequency. It is particularly useful for investigating materials like this compound that can form glassy states or exhibit plastic crystal phases. nih.gov

In these studies, the sample is placed in an electric field, and its response to the field is measured. The reorientation of molecular dipoles in response to the alternating electric field gives rise to dielectric relaxation processes. The characteristic time scales of these relaxations provide information about the mobility of the molecules.

Applying high pressure in conjunction with dielectric spectroscopy allows for the investigation of how molecular mobility is affected by changes in density and intermolecular spacing. nih.gov For compounds like the related 1,6-anhydro-β-D-mannopyranose, such studies have been used to explore the transition from a plastic crystal (an ordered crystalline lattice with rotational disorder of the molecules) to a glassy crystal state upon cooling or compression. nih.gov

The fragility index (m) is a parameter derived from the temperature dependence of the relaxation time and describes how rapidly the dynamics of a glass-forming liquid slow down as it approaches the glass transition temperature. High-pressure dielectric studies can determine the pressure coefficient of the glassy crystal transition temperature (dTg/dp), which quantifies how the transition temperature changes with pressure. nih.gov These experiments provide fundamental insights into the nature of the glassy state and the intermolecular forces governing molecular motion in these anhydrosugars. nih.gov

Chromatographic Separations for Purity Assessment and Product Isolation (e.g., GC, HPLC)

The assessment of purity and the isolation of this compound from reaction mixtures or natural sources rely heavily on advanced chromatographic techniques. Due to the high polarity, lack of a strong chromophore, and structural similarity to other sugar isomers, separating this compound presents a significant analytical challenge. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for this purpose.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of anhydrosugars. However, because of their low volatility and polar nature, direct analysis is not feasible. A crucial prerequisite for GC analysis is the derivatization of the hydroxyl groups to increase volatility and thermal stability.

Derivatization: The most common approach involves silylation, where the hydroxyl groups of the anhydro sugar react with a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This process significantly reduces the polarity of the compound, making it suitable for GC separation.

Separation and Detection: The derivatized anhydrosugars are typically separated on non-polar or medium-polarity capillary columns. The choice of the stationary phase is critical for resolving isomers. The subsequent detection by mass spectrometry provides not only quantitative data but also structural information based on fragmentation patterns, which is invaluable for confirming the identity of the furanose isomer versus its pyranose counterpart (1,6-anhydro-beta-D-mannopyranose).

| Parameter | Typical Conditions for Anhydrosugar Analysis | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | chromatographyonline.com |

| Pre-analysis Step | Derivatization with a silylation reagent | chromatographyonline.com |

| Purpose | To increase volatility and thermal stability | chromatographyonline.com |

| Common Columns | Non-polar or medium-polarity capillary columns | |

| Detection | Mass Spectrometry (MS) for quantification and identification | chromatographyonline.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis and purification of anhydrosugars without the need for derivatization. Several HPLC modes are applicable, with Hydrophilic Interaction Chromatography (HILIC) and Strong Anion-Exchange (SAX) chromatography being particularly effective.

Hydrophilic Interaction Chromatography (HILIC): HILIC is the preferred HPLC mode for separating highly polar compounds like sugars. sigmaaldrich.com It utilizes a polar stationary phase (e.g., aminopropyl-bonded silica) and a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) with a smaller amount of an aqueous buffer. sigmaaldrich.com In HILIC, a water-rich layer is adsorbed onto the stationary phase, and analytes partition between this layer and the mobile phase. Increasing the water content in the mobile phase decreases retention. sigmaaldrich.com This method provides excellent separation for simple sugars and their derivatives. sigmaaldrich.com Polymeric polyamine columns have shown improved stability and efficiency compared to traditional silica-based amino phases. sigmaaldrich.com

Strong Anion-Exchange (SAX) Chromatography: SAX-HPLC is another powerful technique, particularly for separating charged or ionizable carbohydrates. While this compound itself is neutral, methods developed for related compounds, such as the 1,6-anhydro derivatives found in enoxaparin sodium, demonstrate the utility of SAX-HPLC. magtechjournal.comepo.org In this context, samples are often first subjected to enzymatic degradation. magtechjournal.com The separation is then achieved on a SAX column using an aqueous salt gradient (e.g., sodium perchlorate) as the mobile phase. magtechjournal.com Detection is commonly performed using UV absorbance at a low wavelength (e.g., 234 nm) after post-column derivatization or by using a universal detector like an Evaporative Light Scattering Detector (ELSD). magtechjournal.com

High-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another variant that separates carbohydrates as anions at high pH using a strong anion-exchange column. nih.gov

The table below summarizes HPLC conditions reported for the separation of related 1,6-anhydro sugars, which are applicable for the analysis of this compound.

| Parameter | SAX-HPLC Conditions for 1,6-Anhydro Derivatives | Reference |

| Technique | Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) | magtechjournal.comepo.org |

| Column | Waters Spherisorb S5 SAX (4.0 mm x 250 mm, 5 µm) | magtechjournal.com |

| Mobile Phase A | 0.28 g·L⁻¹ monobasic sodium phosphate (B84403) solution | magtechjournal.com |

| Mobile Phase B | 140 g·L⁻¹ sodium perchlorate (B79767) solution | magtechjournal.com |

| Gradient | 3%-35% B (0-20 min), 35%-100% B (20-50 min), 100% B (50-60 min) | magtechjournal.com |

| Flow Rate | 0.8 mL·min⁻¹ | magtechjournal.com |

| Column Temperature | 50 °C | magtechjournal.com |

| Detection | UV at 234 nm | magtechjournal.com |

Ion Chromatography (IC)

Ion chromatography coupled with pulsed amperometric detection (IC-PAD) offers a direct and sensitive method for analyzing anhydrosugars without derivatization. chromatographyonline.com This technique is particularly useful for quantifying trace levels of anhydrosugars in complex matrices. celignis.com The separation of stereoisomers like mannosan, galactosan, and levoglucosan (B13493) has been successfully demonstrated. chromatographyonline.com To achieve baseline separation, especially between challenging pairs like levoglucosan and mannosan, methods may employ two columns in series or use a longer analytical column. chromatographyonline.com

| Parameter | IC-PAD Conditions for Anhydrosugar Separation | Reference |

| Technique | Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) | chromatographyonline.com |

| Column(s) | Metrosep Carb 1 (150/4.0) and Metrosep A Supp 15 (150/4.0) in series | chromatographyonline.com |

| Eluent | Isocratic elution (e.g., sodium hydroxide (B78521) solution) | nih.gov |

| Detection | Pulsed Amperometric Detection (PAD) | chromatographyonline.com |

| Advantage | No derivatization required; high sensitivity. chromatographyonline.com |

These chromatographic methods are essential for both quality control, ensuring the purity of synthesized this compound, and for preparative isolation of the compound from mixtures containing its pyranose isomer or other related sugars. researchgate.net

Comparative Chemical and Mechanistic Studies Involving 1,6 Anhydro Beta D Mannofuranose

Distinction from Pyranose Analogs (e.g., 1,6-Anhydro-beta-D-mannopyranose)

The fundamental difference between 1,6-anhydro-beta-D-mannofuranose and its pyranose analog, 1,6-anhydro-beta-D-mannopyranose, lies in the size of the primary carbohydrate ring—a five-membered furanose ring versus a six-membered pyranose ring. researchgate.net This seemingly subtle variation leads to significant differences in their chemical properties and reactivity.

Differences in Polymerization Behavior and Resulting Polymer Architectures

The structural disparity between the furanose and pyranose anhydro sugars directly impacts their polymerization behavior. The polymerization of 1,6-anhydro-β-D-hexopyranoses is a well-established method for synthesizing polysaccharides. researchgate.net The stereochemistry of the resulting polymer is influenced by the monomer's structure.

Due to the higher ring strain of the furanose system in this compound compared to its pyranose analog, it is expected to exhibit different polymerization kinetics and potentially lead to polymers with distinct architectures and properties. The specific linkages formed during polymerization and the resulting chain conformation will differ, offering a pathway to novel polysaccharide structures that are not readily accessible from the more common pyranose monomers.

Comparative Thermal Behavior and Pyrolysis Pathways

The thermal decomposition of anhydrosugars is of significant interest in the context of biomass pyrolysis, a key process for converting biomass into biofuels and valuable chemicals.

Analysis of Degradation Products in Biomass Conversion Context

During the pyrolysis of biomass, which typically occurs at temperatures between 350 and 550°C, complex organic molecules break down into smaller fragments. researchgate.net Anhydrosugars are primary products of cellulose (B213188) and hemicellulose pyrolysis. 1,6-Anhydro-beta-D-mannopyranose (also known as mannosan) is a recognized tracer for biomass burning. caymanchem.com The thermal degradation of this compound under similar conditions would likely produce a different suite of smaller volatile compounds due to the distinct arrangement of its hydroxyl groups and the inherent strain of the furanose ring. A detailed comparative analysis of the pyrolysis products would provide valuable insights into the reaction mechanisms and could inform the optimization of biomass conversion processes.

Thermodynamic and Kinetic Comparison with Other Anhydrosugars (e.g., Levoglucosan)

Levoglucosan (B13493) (1,6-anhydro-beta-D-glucopyranose) is the most abundant anhydrosugar formed during cellulose pyrolysis. researchgate.netnih.gov A comparative study of the thermodynamic and kinetic parameters of this compound with levoglucosan would be highly informative. The stability of the conformers and the energy barriers for different decomposition pathways are critical factors. For levoglucosan, theoretical studies have shown that the formation of intramolecular hydrogen bonds significantly influences the stability of its conformers. researchgate.net Similar computational analyses for this compound would reveal the relative stabilities of its conformers and help predict its thermal decomposition behavior. The kinetic data would quantify the rate of pyrolysis and the activation energies required for different degradation reactions, providing a basis for comparing its thermal lability to that of levoglucosan.

Stereochemical Comparisons with Other 1,6-Anhydrohexofuranoses (e.g., 1,6-Anhydro-beta-D-glucofuranose)

The stereochemistry of the hydroxyl groups on the furanose ring profoundly influences the properties of 1,6-anhydrohexofuranoses. Comparing this compound with its C-2 epimer, 1,6-anhydro-beta-D-glucofuranose, highlights the impact of the configuration at a single stereocenter.

In this compound, the hydroxyl groups at C-2 and C-3 are in a cis relationship, whereas in 1,6-anhydro-beta-D-glucofuranose, they are trans. This difference in stereochemistry affects intramolecular hydrogen bonding possibilities, which in turn influences their conformational preferences, crystal packing, and reactivity. For instance, the ability to form specific intramolecular hydrogen bonds can affect the acidity of the hydroxyl groups and their nucleophilicity in chemical reactions. These stereochemical differences are also expected to manifest in the properties of polymers derived from these monomers, leading to polysaccharides with distinct secondary structures and material properties.

Biochemical Research Applications and Glycobiology Context of 1,6 Anhydro Beta D Mannofuranose

Utility as a Biochemical Reagent in Glycobiology Investigations

The fixed structure of 1,6-Anhydro-beta-D-mannofuranose makes it an excellent reagent for probing the intricate world of carbohydrate biology. Unlike monosaccharides that exist in equilibrium between various forms (alpha/beta anomers, pyranose/furanose rings), its locked conformation allows researchers to study biological interactions involving a specific shape of the mannose molecule.

Anhydro sugars, including this compound, are generated from the pyrolysis of carbohydrates like cellulose (B213188) and starch. nih.govwikipedia.org While the metabolic fate of the related compound levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) has been studied, the pathways for mannose-based anhydro sugars are less understood. nih.gov this compound serves as a crucial probe to identify and characterize the enzymes and metabolic pathways responsible for the degradation of mannofuranose structures in various organisms, particularly in bacteria and fungi that may utilize biomass-derived compounds as a carbon source. nih.gov By introducing this specific isomer into a biological system, scientists can trace its metabolic conversion and identify the enzymes that act upon the furanose ring, contributing to a broader understanding of carbohydrate catabolism.

Enzymes that process anhydro sugars, such as Levoglucosan Kinase (LGK), are of significant interest for biotechnological applications, including the conversion of biomass into biofuels. nih.gov LGK is known to phosphorylate levoglucosan by cleaving the 1,6-anhydro ring. nih.gov this compound is an invaluable substrate for comparative enzymatic studies to probe the specificity of such kinases. By comparing the reaction kinetics (e.g., Kₘ and kₖₐₜ) of LGK or other carbohydrate kinases with this compound, its pyranose isomer (1,6-anhydro-beta-D-mannopyranose), and levoglucosan, researchers can elucidate the precise structural features of the substrate required for optimal binding and catalytic activity. These studies reveal how the configuration of hydroxyl groups (mannose vs. glucose) and ring size (furanose vs. pyranose) influences enzyme recognition and efficiency.

Table 1: Application of this compound in Comparative Enzymatic Studies

| Enzyme Studied | Substrate Comparison | Research Question | Potential Finding |

| Levoglucosan Kinase (LGK) | This compound vs. Levoglucosan | How does the stereochemistry at C2 (mannose vs. glucose) affect substrate binding and phosphorylation? | Determination of key residues in the active site that interact with the C2 hydroxyl group, explaining substrate specificity. |

| Hypothetical Mannofuranose Kinase | This compound vs. D-Mannofuranose | Is the 1,6-anhydro bridge a substrate requirement or an inhibitor for this specific enzyme? | Elucidation of the enzyme's mechanism, specifically whether it requires an open-chain or flexible ring structure to act. |

| Glycoside Hydrolases | This compound | Is the compound a substrate or a competitive inhibitor? | Understanding the importance of the anomeric carbon's flexibility for enzymatic hydrolysis. The rigid structure may bind to the active site but resist cleavage. |

Precursor for the Rational Design and Synthesis of Complex Carbohydrate Structures

The defined stereochemistry and reduced conformational flexibility of this compound make it a powerful starting material for the synthesis of complex and biologically important molecules. researchgate.net Its structure provides a reliable scaffold upon which chemists can build more elaborate carbohydrate structures with high precision.

In synthetic carbohydrate chemistry, 1,6-anhydro sugars are prized as rigid building blocks. researchgate.net The fixed orientation of the hydroxyl groups on the this compound ring allows for regioselective protection and derivatization, enabling its use as a specific glycosyl acceptor or donor in the assembly of oligosaccharides. nih.gov This control is critical for creating complex glycans with defined linkages that are found in nature. For instance, it can be used to synthesize fragments of bacterial polysaccharides or glycoconjugates, which are essential for developing synthetic vaccines, diagnostic tools, and probes for studying carbohydrate-protein interactions. The furanose structure is particularly important as mannofuranose is a component of glycans in certain pathogenic microorganisms.

Polysaccharides often have complex and flexible structures, making them difficult to study. This compound can be polymerized or incorporated into smaller oligosaccharides to create "polysaccharide mimetics." These mimetics are simplified models that retain the key structural features of the native polysaccharide, such as the furanose ring conformation, but are more synthetically accessible and have a more defined three-dimensional shape. These tools are instrumental in studying the biological functions of natural polysaccharides, such as their interactions with antibodies, lectins, and other proteins, without the complications arising from the heterogeneity and flexibility of the natural polymers.

Role in Fundamental Research on Cellular Signaling Pathways (as a model compound/substrate)

Many cellular signaling events are initiated by the binding of carbohydrates to proteins, particularly lectins. This compound serves as a valuable model compound to dissect these interactions at a molecular level.

Its conformationally locked mannofuranose ring mimics the structure of mannofuranoside residues found in the cell surface glycans of various microorganisms, including some bacteria and fungi. ontosight.ai By using this compound in binding assays with mannose-specific lectins—such as those involved in the innate immune system—researchers can investigate the precise structural requirements for molecular recognition. These studies help to clarify how immune receptors differentiate between various sugar structures, a fundamental process in distinguishing self from non-self and initiating an immune response. The rigidity of the compound allows for the unambiguous correlation of a specific carbohydrate shape with binding affinity and subsequent signaling activity.

Table 2: Summary of Research Applications for this compound

| Research Area | Specific Application | Purpose |

| Metabolism | Probe for metabolic pathways | To identify and characterize enzymes that process mannofuranose-containing compounds. |

| Enzymology | Comparative substrate for kinases | To determine the structural basis of enzyme specificity for sugar stereochemistry and ring size. nih.gov |

| Synthetic Chemistry | Chiral building block | To synthesize complex oligosaccharides and glycoconjugates with high stereochemical control. nih.govbeilstein-journals.org |

| Glycobiology | Model for lectin binding studies | To investigate the precise molecular interactions between mannofuranose structures and carbohydrate-binding proteins. ontosight.ai |

| Biomaterials | Monomer for polysaccharide mimetics | To create defined glycan structures for studying the biological roles of natural polysaccharides. |

Investigation of Molecular Interactions with Biological Macromolecules (e.g., Lectins for polymeric derivatives)

The unique, sterically rigid structure of this compound makes it a valuable monomer for the synthesis of specialized polymers known as glycopolymers. rsc.orgresearchgate.net These polymers, which present multiple carbohydrate units, are powerful tools in glycobiology for studying the interactions between carbohydrates and carbohydrate-binding proteins, particularly lectins. The multivalent presentation of sugar residues on a polymer backbone can significantly enhance binding affinity to lectins, a phenomenon known as the cluster or multivalent effect. nih.gov This enhanced interaction mimics the way carbohydrates are often presented on cell surfaces, providing a more biologically relevant model for investigation.

A significant area of research involves the creation of hyperbranched polysaccharides from 1,6-anhydro-D-hexofuranose monomers, including this compound. nih.gov These complex, spherical polymers have been synthesized and characterized to explore their interactions with specific lectins.

Detailed Research Findings:

A study by Kobayashi et al. detailed the synthesis of a hyperbranched polysaccharide, denoted as poly(1,6-anhydro-β-D-mannofuranose) or poly(2), through the polymerization of this compound. nih.gov The resulting polymer was found to have a high proportion of nonreducing D-hexofuranosyl and D-hexopyranosyl terminal units (31-43 mol %), which are available for interaction with proteins. nih.gov

The binding affinity was quantified, revealing a significant interaction, which underscores the potential of such polymers in applications requiring specific carbohydrate-lectin recognition. nih.gov

Interactive Data Table: Properties of Hyperbranched poly(1,6-anhydro-β-D-mannofuranose) This table summarizes the physicochemical properties of the hyperbranched polysaccharide synthesized from this compound, as reported in the literature. nih.gov

| Property | Value | Reference |

| Monomer | 1,6-Anhydro-β-D-mannofuranose | nih.gov |

| Resulting Polymer | poly(2) | nih.gov |

| Weight-Average Molecular Weight (Mw) | 1.02 x 10⁴ g·mol⁻¹ | nih.gov |

| Degree of Branching | 0.40 | nih.gov |

| Intrinsic Viscosity ([η]) | 4.9 mL·g⁻¹ | nih.gov |

| Mark-Houwink-Sakurada Exponent (α) | 0.33 | nih.gov |

| Terminal D-hexofuranosyl Units | 20 mol % | nih.gov |

This data indicates a compact, spherical structure in solution, characteristic of hyperbranched polymers.

Interactive Data Table: Lectin Binding Affinity This table presents the binding constant for the interaction between the hyperbranched poly(1,6-anhydro-β-D-mannofuranose) and the lectin Concanavalin A. nih.gov

| Polymer | Lectin | Binding Constant (Kb) | Reference |

| poly(1,6-anhydro-β-D-mannofuranose) | Concanavalin A | 1.7 x 10⁴ M⁻¹ | nih.gov |

The high binding constant confirms a strong, multivalent interaction between the mannose-displaying polymer and the lectin.

These findings highlight the utility of this compound as a building block for creating complex glycopolymers. These synthetic macromolecules serve as valuable probes for investigating the fundamental principles of carbohydrate-lectin recognition, which are crucial for understanding various biological processes, including cell-cell communication, immune responses, and pathogenesis. ontosight.ai

Future Research Directions and Unexplored Avenues in 1,6 Anhydro Beta D Mannofuranose Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary focus for future research is the establishment of more efficient and environmentally benign methods for synthesizing 1,6-anhydro-beta-D-mannofuranose. Current methods often involve high temperatures and can lead to a mixture of products, including the more stable pyranose isomer.

One promising and sustainable approach is the use of microwave-assisted heating. researchgate.net Research has demonstrated that the dehydration of D-mannose and the demethanolization of its methyl glycoside derivatives can be selectively controlled using microwave irradiation in the absence of a catalyst. nih.gov Specifically, the microwave-assisted heating of methyl-α-D-mannofuranoside (MαMF) in dry sulfolane (B150427) at 220°C for just 3 minutes has been shown to produce this compound (AMF) as the major product, with a high AMF to 1,6-anhydro-β-D-mannopyranose (AMP) ratio of 97:3. nih.gov

Exploration of Advanced Polymeric Materials for Niche Applications

The rigid, bicyclic structure of this compound makes it an intriguing monomer for ring-opening polymerization to create novel polysaccharides with unique architectures and properties. While the polymerization of anhydro pyranoses to form hyperbranched polymers is known, the exploration of polymers derived from the furanose isomer is a largely unexplored frontier. researchgate.net

Future research should concentrate on the cationic ring-opening polymerization of this compound and its derivatives. The objective would be to synthesize advanced polymeric materials, such as hyperbranched poly(mannofuranose). mdpi.com The furanose-based backbone is expected to impart different solubility, thermal stability, and conformational properties compared to its pyranose-based counterparts. These materials could find niche applications in fields requiring specialized functional polymers, such as drug delivery systems, biomaterials, and advanced coatings. mdpi.comnusmods.com Investigations into creating copolymers by polymerizing this compound with other anhydro sugars could lead to materials with finely tuned properties. mdpi.com

In-depth Mechanistic Investigations Using Advanced Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing both the synthesis and polymerization of this compound is crucial for optimizing and controlling these processes. The rigid conformation of the molecule provides a unique opportunity for detailed stereochemical and kinetic analysis. researchgate.net

Future studies should employ advanced spectroscopic techniques to probe these mechanisms. For instance, in-situ NMR and Raman spectroscopy could be used to monitor the microwave-assisted synthesis in real-time, providing insights into the reaction intermediates and the kinetics of furanose versus pyranose ring formation. For polymerization studies, techniques like high-pressure dielectric spectroscopy, which has been used to examine the dynamics of the related 1,6-anhydro-β-D-mannopyranose, could reveal how the furanose structure influences the polymerization process and the physical properties of the resulting polymer under different conditions. These experimental approaches would allow for a detailed characterization of the oxonium ion intermediates believed to be involved in cationic polymerization, helping to elucidate structure-reactivity relationships. researchgate.net

Integration of Computational Chemistry for Predictive Modeling and Design

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work, saving both time and resources. The inherent rigidity of the this compound structure makes it an ideal candidate for theoretical modeling. researchgate.net

Future research should integrate computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to:

Model Synthetic Pathways: Simulate the dehydration of D-mannose to predict the thermodynamic and kinetic factors that favor the formation of the 1,6-anhydrofuranose structure over the pyranose alternative. This could guide the rational design of catalysts and reaction conditions for selective synthesis.

Predict Polymer Properties: Model the ring-opening polymerization process to predict the resulting polymer architecture, including the degree of branching and molecular weight distribution. Simulations can also predict the material properties of the final polymers, such as their mechanical strength, solubility, and thermal behavior.

Understand Reactivity: Calculate the electron distribution and steric accessibility of the hydroxyl groups to predict their relative reactivity in derivatization and polymerization reactions. This predictive capability is essential for designing monomers that lead to polymers with desired functionalities and structures.

By combining these computational approaches with empirical research, a more complete and predictive understanding of this compound chemistry can be achieved, accelerating the development of new materials and applications.

Q & A

Basic: What are the key physical and chemical properties of 1,6-Anhydro-beta-D-mannofuranose, and how do they influence experimental handling?

Answer:

The compound has the molecular formula C₆H₁₀O₅ (MW: 162.14 g/mol) and is characterized by its bicyclic furanose structure . Key properties include:

- Solubility : High in polar solvents like DMSO and water but insoluble in ethanol .

- Thermodynamic data : Combustion enthalpy (ΔcH°solid) and sublimation enthalpy are critical for pyrolysis studies and stability assessments .

- Storage : Recommended storage at -80°C to prevent degradation; solutions should be aliquoted to avoid freeze-thaw cycles .

Methodological note : Pre-dissolve in warm DMSO (37°C) with sonication to ensure homogeneity before aqueous dilution .

Basic: What synthetic routes are available for this compound, and how is regioselectivity achieved?

Answer:

Synthesis often involves selective derivatization of precursor sugars. For example:

- Monotosylation : Reaction with p-toluenesulfonyl chloride in pyridine yields 5-O-tosylate as the major product (79% yield), driven by steric and electronic factors at the C5 position . Minor products (e.g., 3-O-tosylate) form due to competing steric accessibility .

- Protecting group strategies : Di-O-isopropylidene derivatives are synthesized to stabilize reactive hydroxyl groups for downstream functionalization .

Key validation : ¹H-NMR spectroscopy and comparison with acetylated analogs confirm product identity .

Advanced: How can computational modeling optimize the structural analysis of this compound derivatives?

Answer:

- Energy minimization : Tools like Chem3D are used to optimize geometry and calculate bond angles/energies .

- Crystal structure overlays : Least-squares overlays (e.g., with 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose) reveal conformational similarities and differences in solid-state packing .

- DFT studies : Predict electronic effects influencing regioselectivity during reactions like tosylation .

Advanced: What challenges arise in analyzing the compound’s role as a biomass-burning tracer in atmospheric chemistry?

Answer:

- Detection specificity : Distinguishing it from other anhydrosaccharides (e.g., levoglucosan) requires advanced chromatographic separation (HPLC/GC-MS) paired with isotopic labeling .

- Stability under environmental conditions : Thermodynamic data (e.g., sublimation enthalpy) must be correlated with aerosol formation kinetics .

Experimental design : Field samples should be collected on quartz filters and analyzed immediately to minimize hydrolysis .

Basic: How is this compound characterized spectroscopically?

Answer:

- ¹H-NMR : Distinct signals for anomeric protons (δ ~5.0–5.5 ppm) and ring protons (δ ~3.5–4.5 ppm) confirm the furanose configuration .

- Mass spectrometry : ESI-MS in negative ion mode shows [M-H]⁻ peaks at m/z 161, with fragmentation patterns indicating ring-opening pathways .

- X-ray crystallography : Resolves bicyclic geometry and hydrogen-bonding networks in crystalline forms .

Advanced: What strategies improve the solubility of this compound in non-polar solvents for catalytic studies?

Answer:

- Co-solvent systems : Use DMSO/THF mixtures (e.g., 1:4 v/v) to enhance solubility while maintaining reactivity .

- Derivatization : Introducing lipophilic groups (e.g., acetyl or benzyl) via selective acylation increases compatibility with organic phases .

Note : Monitor derivatization efficiency via TLC (silica gel, ethyl acetate/hexane eluent) .

Basic: How does the compound’s structure influence its reactivity in glycosylation reactions?

Answer:

The rigid bicyclic structure limits flexibility, favoring trans-glycosylation at the C2 or C3 positions. Steric hindrance at C5 directs electrophilic attacks to less hindered sites .

Experimental validation : Competitive kinetics using differently protected analogs (e.g., 2-O-acetyl vs. 3-O-benzyl derivatives) quantify steric effects .

Advanced: What role does this compound play in enzymatic studies, particularly with carbohydrate-active enzymes?

Answer:

- Substrate analog : Its locked conformation mimics transition states in glycosidase mechanisms, aiding inhibitor design .

- Enzyme specificity assays : Compare hydrolysis rates with natural substrates (e.g., mannofuranosides) to map active-site interactions .

Methodology : Use stopped-flow kinetics or isothermal titration calorimetry (ITC) to measure binding affinities .

Basic: How are thermodynamic properties (e.g., combustion enthalpy) experimentally determined for this compound?

Answer:

- Bomb calorimetry : Measures ΔcH°solid by combusting purified samples under controlled oxygen conditions .

- Vapor pressure measurements : Sublimation enthalpy is derived from temperature-dependent vapor pressure data using the Clausius-Clapeyron equation .

Data interpretation : Corrections for phase purity and moisture content are critical .

Advanced: How can contradictions in regioselectivity data from different studies be resolved?

Answer:

- Reaction condition audits : Compare solvent polarity, temperature, and catalyst loadings across studies (e.g., pyridine vs. DMAP in tosylation) .

- Computational validation : DFT calculations of transition-state energies rationalize electronic vs. steric dominance in conflicting reports .

- Cross-validation : Reproduce experiments using standardized protocols (e.g., NMR quantification of product ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products